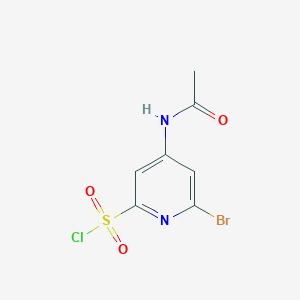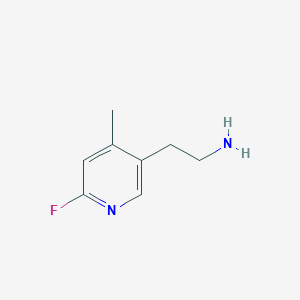
H-Cys-Gly-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys-Gly-OH.HCl, also known as cysteinylglycine hydrochloride, is a dipeptide composed of cysteine and glycine. It is a significant intermediate in the metabolism of glutathione, a crucial antioxidant in the body. The compound plays a vital role in various biological processes, including redox reactions and metal ion regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Gly-OH.HCl typically involves the coupling of cysteine and glycine. One common method is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a protecting group for the amino and carboxyl groups . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cysteine-containing dipeptides, which are then isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
H-Cys-Gly-OH.HCl undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of cystine.
Reduction: Regeneration of cysteinylglycine.
Substitution: Formation of various amides and esters depending on the reagents used.
Scientific Research Applications
H-Cys-Gly-OH.HCl has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Plays a role in the study of redox biology and metal ion homeostasis.
Medicine: Investigated for its potential in antioxidant therapies and as a biomarker for oxidative stress.
Industry: Used in the production of glutathione and other related compounds.
Mechanism of Action
H-Cys-Gly-OH.HCl exerts its effects primarily through its thiol group, which can participate in redox reactions. The compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. It also plays a role in the regulation of metal ions by binding to them and preventing their participation in harmful reactions .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine.
Cystine: The oxidized dimer form of cysteine.
Gamma-glutamylcysteine: An intermediate in the synthesis of glutathione.
Uniqueness
H-Cys-Gly-OH.HCl is unique due to its role as an intermediate in glutathione metabolism. Unlike glutathione, which has a broader range of functions, this compound is more specialized in redox reactions and metal ion regulation .
Properties
Molecular Formula |
C5H11ClN2O3S |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3S.ClH/c6-3(2-11)5(10)7-1-4(8)9;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H/t3-;/m0./s1 |
InChI Key |
HGERUFPYFACUBG-DFWYDOINSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)S.Cl |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide](/img/structure/B14857620.png)




![(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid;(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid](/img/structure/B14857644.png)




![2-[(chloroacetyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14857677.png)
